N'-(2-chlorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide
Description
N'-(2-chlorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide is a synthetic organic compound featuring a central ethanediamide scaffold linked to two distinct moieties: a 2-chlorophenyl group and a 4-methyl-2-phenyl-1,3-thiazol-5-yl ethyl chain. The 1,3-thiazole ring is a critical pharmacophore, known for its role in modulating biological activity, particularly in kinase inhibition and antimicrobial applications .
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c1-13-17(27-20(23-13)14-7-3-2-4-8-14)11-12-22-18(25)19(26)24-16-10-6-5-9-15(16)21/h2-10H,11-12H2,1H3,(H,22,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYAYURIJWHCTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CCNC(=O)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with four analogs, highlighting differences in substituents, molecular properties, and inferred bioactivity.
Table 1: Structural and Molecular Comparison
*Calculated based on molecular formulas; exact values may vary.
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s 2-chlorophenyl and thiazole groups contribute to higher lipophilicity compared to the methoxyphenyl analog , which may favor blood-brain barrier penetration.
Bioactivity Implications :
- Thiazole-containing compounds (e.g., target compound and ) are associated with kinase inhibition and antimicrobial activity due to sulfur’s electron-rich nature, enabling π-π stacking and metal coordination . In contrast, the dihydroindole-piperazinyl analog () may target serotonin or dopamine receptors due to its heterocyclic amine motifs .
Synthetic Accessibility :
- Microwave-assisted synthesis (75% yield, ) demonstrates efficiency for benzothiazole derivatives, whereas the target compound’s ethylenediamine-linked structure may require multi-step coupling, reducing overall yield .
Methodological Considerations for Comparative Studies
- Structural Analysis : Tools like SHELX and Multiwfn enable precise crystallographic and electron-density analysis, critical for comparing conformational stability and intermolecular interactions .
- Docking Studies : AutoDock4’s flexibility in receptor modeling could elucidate differences in binding affinities between the target compound and its analogs, particularly for thiazole-mediated kinase targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
